2-Bromo-2-phenylacetaldehyde

Vue d'ensemble

Description

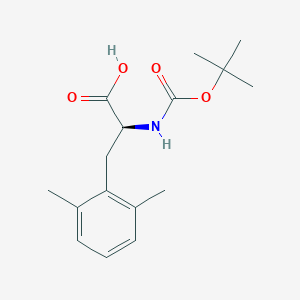

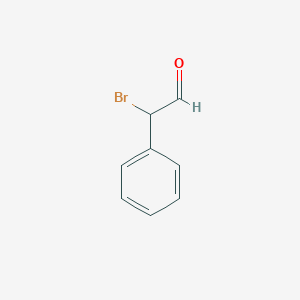

2-Bromo-2-phenylacetaldehyde is an organic compound with the molecular formula C8H7BrO It is a brominated derivative of phenylacetaldehyde, characterized by the presence of a bromine atom attached to the alpha carbon of the aldehyde group

Applications De Recherche Scientifique

2-Bromo-2-phenylacetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mécanisme D'action

Biochemical Pathways

For instance, they can undergo oxidation and reduction reactions, and can also react with amines to form imines . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-phenylacetaldehyde. For instance, the pH of the environment could affect its reactivity, while temperature could influence its stability . Furthermore, the presence of other molecules could impact its interactions with its targets.

Safety and Hazards

2-Bromo-2-phenylacetaldehyde is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H311, H331, and H341 . These statements indicate that the substance is harmful if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

2-Bromo-2-phenylacetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. Additionally, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This compound is also involved in free radical bromination reactions at the benzylic position, which are catalyzed by enzymes like N-bromosuccinimide .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with cellular proteins and enzymes, leading to changes in gene expression and cellular metabolism. For instance, its interaction with aldehyde dehydrogenases can impact the cellular redox state and energy metabolism. Moreover, the compound’s reactivity with nucleophiles can lead to modifications in cellular macromolecules, potentially affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles and its ability to form covalent bonds with biomolecules. It can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. The compound’s aldehyde group can form Schiff bases with amino groups in proteins, altering their structure and function. Additionally, its bromine atom can participate in free radical reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its reactivity and potency. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained modifications in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects are dose-dependent and can provide insights into the compound’s safety and therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenases to form carboxylic acids. It can also undergo nucleophilic substitution reactions, leading to the formation of various metabolites. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s reactivity and ability to form covalent bonds with biomolecules can also influence its distribution and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetaldehyde can be synthesized through the bromination of phenylacetaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via the formation of a bromonium ion intermediate, which subsequently reacts with the phenylacetaldehyde to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and bromine concentration are crucial for efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-bromo-2-phenylacetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-bromo-2-phenylethanol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

Oxidation: 2-Bromo-2-phenylacetic acid.

Reduction: 2-Bromo-2-phenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Phenylacetaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Chloro-2-phenylacetaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

2-Iodo-2-phenylacetaldehyde:

Uniqueness: 2-Bromo-2-phenylacetaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.

Propriétés

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does the structure of 2-bromo-2-phenylacetaldehyde influence its reactivity?

A1: The presence of both an aldehyde group and a bromine atom on the alpha carbon makes this compound highly reactive. [] The electron-withdrawing bromine atom increases the acidity of the alpha proton, making it susceptible to removal by bases. This facilitates reactions like the HBr-elimination observed in the presence of certain bases, leading to the formation of a ketene acetal intermediate. []

Q2: What is the mechanism behind the rearrangement of this compound to 2-bromoethyl phenylacetate?

A2: Research suggests a two-step mechanism for this rearrangement: []

Q3: How does this compound interact with enzymes?

A3: Studies have shown that this compound can inhibit certain enzymes. For example, it acts as an inhibitor of both rat liver mitochondrial monoamine oxidase and yeast alcohol dehydrogenase. [, ] The exact mechanisms of inhibition and the structural features responsible for these interactions require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)